![molecular formula C11H10FN3O B15135574 2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of 2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, DMF, and catalysts such as palladium acetate and triphenylphosphine. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacterial cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound has similar structural features but differs in its fluorine substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10FN3O |
|---|---|
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methoxy]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)7-16-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15) |
Clave InChI |
BJYLWBHGMRFDBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC=CC(=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



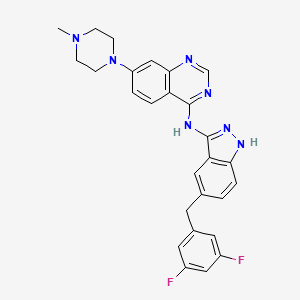
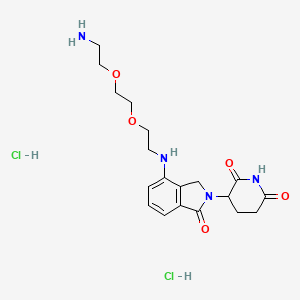

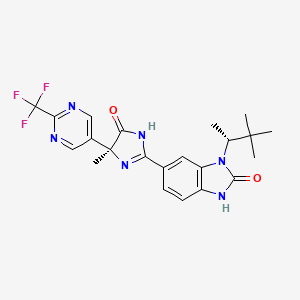
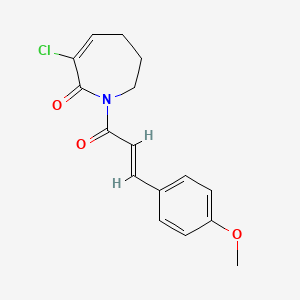

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)

![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
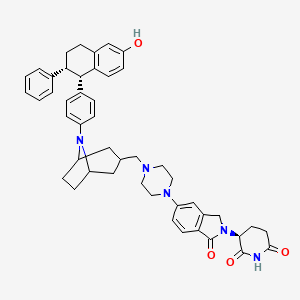
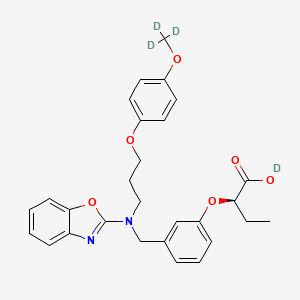
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
